![molecular formula C19H24N2O5S B394408 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B394408.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine is a member of piperazines.
Scientific Research Applications
Cancer Research
A compound structurally related to 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its anticancer properties. It induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. When combined with other anticancer agents, it exhibits a synergistic effect in inhibiting the growth of cancer cells, including drug-resistant variants. This compound also shows potent anti-growth activity and anti-proliferation of cancer cells at low nanomolar concentrations. Its interaction with p68 RNA helicase, a crucial player in cell proliferation and cancer progression, has been a significant focus of these studies (Lee et al., 2013).
Neuroreceptor Studies
Research has been conducted on analogs of this compound for their potential as sigma receptor ligands in positron emission tomography (PET) studies. These studies focus on the synthesis and evaluation of labeled compounds that are selective for sigma(1) receptors, which could play a role in various neurological disorders (Kawamura et al., 2003).
Crystal Structure and Computational Analysis
The crystal structures of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and analyzed. These studies include density functional theory (DFT) calculations to understand reactive sites for electrophilic and nucleophilic interactions. The compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with significant insights gained from molecular Hirshfeld surface analysis (Kumara et al., 2017).
Antimicrobial and Antioxidant Activities
1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. Some of these compounds have shown significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity (Mallesha et al., 2011).
Adenosine Receptor Research
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been designed and characterized as antagonists for A(2B) adenosine receptors. These compounds have shown subnanomolar affinity and high selectivity, making them potential candidates for further study in the context of various physiological and pathological processes involving adenosine receptors (Borrmann et al., 2009).
properties
Product Name |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |
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Molecular Formula |
C19H24N2O5S |
Molecular Weight |
392.5g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-17-7-5-4-6-16(17)20-10-12-21(13-11-20)27(22,23)15-8-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
XCDLYQVKMRQWLX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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